1,6-Anhydro-beta-D-[UL-13C6]glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Anhydro-beta-D-[UL-13C6]glucose, also known as this compound, is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 168.095. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,6-Anhydro-beta-D-[UL-13C6]glucose, also known as Levoglucosan, is an anhydrosugar . It is primarily formed via the pyrolysis of glucans, such as cellulose and starch . It is an indicator of the burning of biomass in atmospheric aerosol, snow, and ice .
Mode of Action
It is known to be a valuable synthon for the preparation of various biologically important and structurally diverse products .
Biochemical Pathways
This compound is involved in the pyrolysis of glucans . Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen. It involves the simultaneous change of chemical composition and physical phase, and is irreversible.
Pharmacokinetics
It is known to be slightly soluble in methanol and water , which may influence its bioavailability.
Result of Action
This compound can be used as a precursor for the synthesis of various biologically important and structurally diverse products . These include rifamycin S, indanomycin, thromboxane B2, (+)-biotin, tetrodotoxin, quinone, macrolide antibiotics, and modified sugars .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen. For instance, it is formed via pyrolysis, a process that occurs at high temperatures and in the absence of oxygen . , indicating that moisture and time can affect its stability.
Biochemical Analysis
Biochemical Properties
1,6-Anhydro-beta-D-[UL-13C6]glucose plays a significant role in biochemical reactions. It is formed via pyrolysis of glucans, such as cellulose and starch
Cellular Effects
It is known to be involved in the pyrolysis of glucans, which could potentially influence cell function .
Molecular Mechanism
It is known to be formed via pyrolysis of glucans
Temporal Effects in Laboratory Settings
It is a stable compound and is used as an analytical reference standard .
Metabolic Pathways
Biological Activity
1,6-Anhydro-beta-D-[UL-13C6]glucose, also known as levoglucosan, is a stable carbon-13 labeled compound derived from the anhydro form of beta-D-glucopyranose. This compound has garnered attention for its biological activity and applications in various fields, including environmental science, biochemistry, and medicine. This article explores its biological activity, mechanisms of action, and applications supported by case studies and research findings.
This compound is characterized by its white crystalline solid form and molecular formula C₆H₁₀O₅. It is often used as a tracer in metabolic studies due to the incorporation of the carbon-13 isotope, which allows for precise tracking in biological systems.
The biological activity of this compound primarily revolves around its role as a metabolic tracer. The presence of the carbon-13 isotope enables researchers to monitor glucose metabolism in various biological pathways. This compound can influence enzyme activities and metabolic processes differently than its non-labeled counterparts.
Biological Activity
- Metabolic Tracing : The carbon-13 label allows for the tracing of metabolic pathways involving glucose. Studies have shown that it can be effectively used to monitor glucose uptake in tissues and cells, providing insights into energy metabolism under different physiological conditions .
- Biomarker Applications : Levoglucosan serves as a biomarker for biomass burning and is utilized in atmospheric studies to assess the impact of biomass combustion on air quality . Its detection in environmental samples aids in understanding pollution sources and their effects on human health.
- Pharmacological Studies : Research indicates that this compound can be used to study drug metabolism and pharmacokinetics. Its role as a tracer in pharmacological studies helps elucidate how drugs are processed within the body .
Table 1: Summary of Research Applications
Case Study 1: Metabolism Tracing
In a study focusing on glucose metabolism, researchers utilized this compound to trace metabolic pathways in diabetic models. The findings revealed altered glucose uptake rates compared to control groups, highlighting its potential for understanding metabolic dysregulation .
Case Study 2: Biomass Burning Research
A comprehensive analysis was conducted to evaluate the presence of levoglucosan in atmospheric samples post-biomass burning events. The study confirmed that levoglucosan levels correlated with particulate matter concentrations, underscoring its utility as an environmental biomarker .
Properties
IUPAC Name |
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-NPVZAWSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@@H]2[13C@H]([13C@@H]([13C@H]([13C@H](O1)O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.